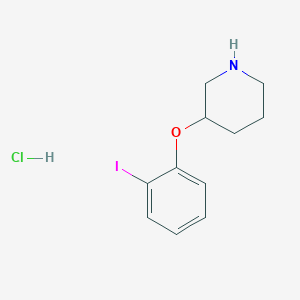

2-Iodophenyl 3-piperidinyl ether hydrochloride

説明

2-Iodophenyl 3-piperidinyl ether hydrochloride, also known as 2-Iodo-P-phenyl-3-piperidinyl-ethyl ether hydrochloride or GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C11H15ClINO . The molecular weight is 339.601 .科学的研究の応用

Ether- and Alcohol-Functionalized Ionic Liquids

Research has shown that ether- and alcohol-functionalized ionic liquids possess unique physicochemical properties, making them suitable for various scientific and industrial applications. Their design allows for modifications in viscosity, phase behavior, density, thermostability, electrochemical properties, and polarity. These features make them ideal for use in electrolytes, functional fluids for electrochemistry, extractions, biphasic systems, gas separations, carbon capture, and more. They have also found applications in carbohydrate dissolution, polymer chemistry, antimicrobial agents, organic synthesis, and nanoscience. The versatility and design flexibility of these compounds underscore their potential across a broad spectrum of research and application fields (Tang, Baker, & Zhao, 2012).

Environmental and Health Implications

The occurrence and toxicity of related compounds, such as triclosan and brominated flame retardants, have been extensively studied due to their widespread use and presence in the environment. These studies provide critical insights into the environmental persistence, potential health risks, and mechanisms of action of such compounds. Understanding the environmental fate and effects of these substances is crucial for developing safer and more sustainable chemical alternatives. Research in this area continues to evolve, highlighting the need for ongoing investigation into the health and environmental impacts of chemical substances used in consumer products and industrial processes (Wang et al., 2007).

Applications in Alternative Fuels and Energy

The exploration of alternative fuels, such as dimethyl ether (DME), in compression ignition engines demonstrates the ongoing search for cleaner, more efficient energy sources. DME, for example, offers low emissions and superior atomization and vaporization characteristics compared to conventional diesel. Research in this domain is critical for addressing global energy needs and environmental concerns, providing a path toward more sustainable fuel technologies (Park & Lee, 2014).

特性

IUPAC Name |

3-(2-iodophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRYQWLGVGTOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-48-3 | |

| Record name | Piperidine, 3-(2-iodophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

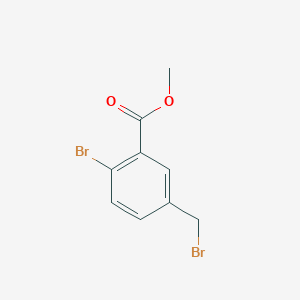

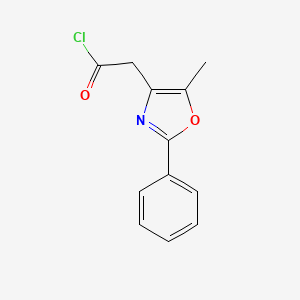

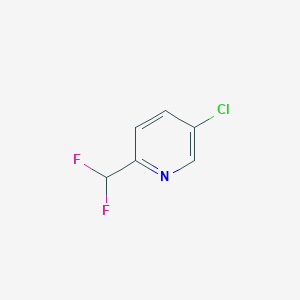

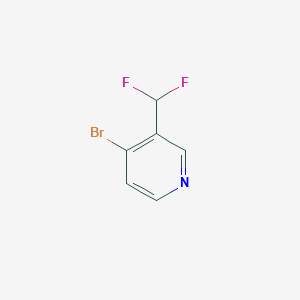

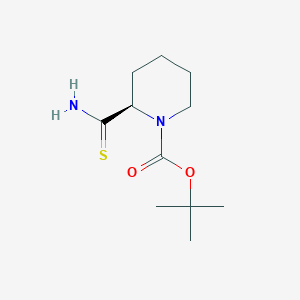

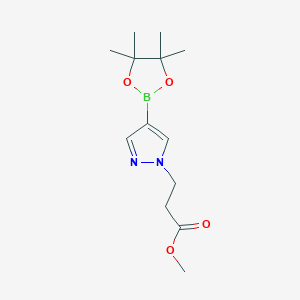

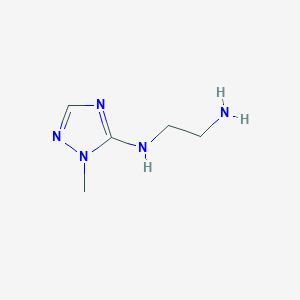

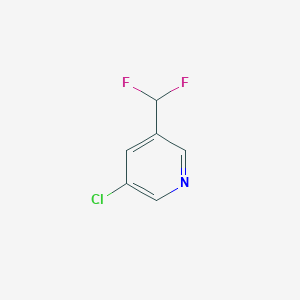

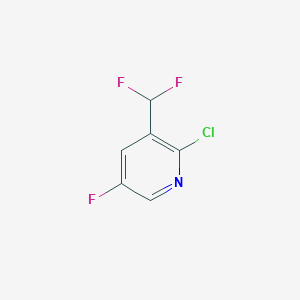

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)

![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)